N-benzhydryl-2-(2-nitrophenoxy)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(15-27-19-14-8-7-13-18(19)23(25)26)22-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOXFAWUOSJYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Via the Amide Group:
N-Alkylation/N-Arylation: While the amide nitrogen is already substituted with a benzhydryl group, further reactions at this position are unlikely under normal conditions.
Hydrolysis and Re-acylation: As mentioned, the amide bond can be hydrolyzed. The resulting benzhydrylamine can then be reacted with a different acylating agent to produce a wide range of new amide derivatives.
Functionalization of the Benzhydryl Group:
The two phenyl rings of the benzhydryl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The substitution pattern will be directed by the activating nature of the alkyl substituent on the benzene (B151609) rings.
Reactions Involving the 2 Nitrophenoxy Group:
Reduction of the Nitro Group: As detailed in section 4.2, the nitro group can be reduced to an amine. This resulting amino group is a versatile functional handle for further derivatization, such as diazotization followed by Sandmeyer reactions, or acylation to form a diamide.
Nucleophilic Aromatic Substitution: While the nitro group is strongly deactivating for electrophilic substitution, it activates the aromatic ring towards nucleophilic aromatic substitution, particularly for nucleophiles attacking the positions ortho and para to the nitro group.
Synthesis of Analogs:
The synthesis of analogs of N-benzhydryl-2-(2-nitrophenoxy)acetamide can be achieved through multicomponent reactions. For instance, a related compound, N-Benzyl-2-(2-bromo-phenyl)-2-(2-nitro-phenoxy)acetamide, has been synthesized via a Lewis base-catalyzed Passerini three-component reaction from a nitrophenol, an aryl aldehyde, and an alkyl isocyanide. nih.gov A similar strategy could be employed to synthesize a variety of derivatives of the target compound by varying the starting materials.
Computational and Theoretical Chemistry Studies of N Benzhydryl 2 2 Nitrophenoxy Acetamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a molecule. From this, a wide range of molecular properties can be derived.
Frontier Molecular Orbital Analysis (HOMO/LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
For instance, in a study on benzimidazole-thiadiazole derivatives, HOMO-LUMO analysis was used to correlate electronic properties with antimicrobial activity. It was found that a smaller HOMO-LUMO gap was associated with higher chemical reactivity and potent biological activity. nih.gov Similarly, for N-benzhydryl-2-(2-nitrophenoxy)acetamide, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions. The nitrophenoxy group, being electron-withdrawing, would be expected to influence the LUMO distribution, while the benzhydryl and acetamide (B32628) moieties would contribute significantly to the HOMO.
Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Benzimidazole-Thiadiazole Derivative | -6.543 | -3.126 | 3.417 | nih.gov |
| Flavonoid Acetamide Derivative | - | - | - | nih.gov |
| N-Aryl Acetamide Derivative | - | - | - |
Note: The data in this table is for illustrative purposes and represents findings for related compound classes, not this compound itself.
Electrostatic Potential Mapping and Charge Distribution
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.
For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. Studies on other acetamide derivatives have used MEP maps to understand intermolecular interactions and relative polarity. researchgate.net
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Prediction
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT is particularly effective for geometry optimization, where the lowest energy arrangement of the atoms in a molecule is determined. An optimized geometry is crucial for accurately predicting other molecular properties.
Once the geometry is optimized, DFT can be used to predict various spectroscopic data. For example, in a study on 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives, DFT calculations were used to determine the most stable conformation in solution and to satisfactorily describe the vibrational spectrum. nih.gov Similarly, for N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted multiple stable conformations and helped in the assignment of NMR spectra. scielo.br For this compound, DFT would be instrumental in predicting its three-dimensional structure and its theoretical vibrational (IR and Raman) and NMR spectra.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes of a molecule and the influence of the solvent.
For a flexible molecule like this compound, MD simulations would be essential to explore its vast conformational space. The benzhydryl group and the rotatable bonds in the acetamide and nitrophenoxy moieties allow for a multitude of possible shapes. MD simulations can reveal the most populated conformations and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation box, the effect of the solvent on the conformational preferences and dynamics can be investigated. Studies on nitrophenoxy compounds and other complex organic molecules have successfully used MD simulations to understand their behavior in solution. researchgate.netnih.govnih.govresearchgate.net For instance, MD simulations of 2-nitrophenyl octyl ether have provided insights into its structure and dynamics in the pure liquid and at the water interface. researchgate.netnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
As mentioned in the context of DFT, computational methods are highly valuable for predicting spectroscopic parameters. Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, DFT calculations could provide a theoretical ¹H and ¹³C NMR spectrum. By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure and assign the signals to specific atoms in the molecule. Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the amide, the N-O stretches of the nitro group, and various C-H and C-N vibrations. In a study of 2-benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives, DFT calculations were used to describe the vibrational spectrum, including the N-O stretching modes. nih.gov
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound
| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) | Source |
| N-O Stretch (asymmetric) | ~1470 | ~1380 | nih.gov |
| N-O Stretch (symmetric) | ~1350 | ~1365 | nih.gov |
| C=O Stretch | - | - |
Note: The data in this table is for illustrative purposes and represents findings for a related compound, not this compound itself.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and the identification of the rate-determining step of a reaction.
For this compound, theoretical studies could elucidate the mechanisms of its synthesis or potential degradation pathways. For example, the synthesis of a related compound, N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, occurs via a Passerini-type three-component reaction. nih.gov A computational study of this reaction could reveal the structure of the transition states and the role of the catalyst. Similarly, computational studies on the decomposition of N-substituted diacetamides have proposed a six-membered transition state mechanism. nih.gov Theoretical investigations into the reactivity of this compound could explore potential reactions such as hydrolysis of the amide bond or reactions involving the nitro group.
Exploration of Molecular Interactions and Biological System Modulation in Vitro and Mechanistic Focus
In Vitro Ligand-Target Binding Studies
In vitro ligand-target binding studies are crucial for characterizing the interaction between a compound and its biological target, typically a receptor or enzyme. These studies quantify the binding affinity and receptor occupancy, providing insights into the potency and specificity of the molecule. While direct binding data for N-benzhydryl-2-(2-nitrophenoxy)acetamide is not extensively available in the public domain, the binding characteristics can be inferred from studies on analogous compounds containing the phenoxy-acetamide scaffold.
For instance, related 2-phenoxy-N-phenylacetamide derivatives have been investigated for their inhibitory activities, suggesting that the core structure can effectively bind to specific biological targets. The binding affinity is typically determined using radioligand binding assays or surface plasmon resonance. Receptor occupancy studies, often employing techniques like fluorescence correlation spectroscopy, would further elucidate the fraction of receptors bound by the ligand at given concentrations.
Illustrative Data Table: Hypothetical Binding Affinities of this compound for Various Receptors
| Target Receptor | Binding Affinity (Kᵢ, nM) | Assay Method |
| Receptor A | 50 | Radioligand Displacement Assay |
| Receptor B | 250 | Surface Plasmon Resonance |
| Receptor C | >10,000 | Competition Binding Assay |
Note: The data in this table is hypothetical and serves to illustrate the type of information derived from in vitro binding studies. Actual values for this compound are not currently available.
Structure-Activity Relationship (SAR) Analysis for Molecular Recognition and Potency
Studies on similar acetamide (B32628) derivatives have shown that modifications to these regions can significantly impact activity. For example, the nature and position of substituents on the phenyl rings of the benzhydryl group can influence lipophilicity and steric interactions within a binding pocket. The acetamide linker is often crucial for establishing hydrogen bonds with the target protein. Furthermore, the electronic properties and substitution pattern of the phenoxy ring are key determinants of binding affinity and selectivity. The presence of the nitro group at the 2-position of the phenoxy ring, for instance, introduces a strong electron-withdrawing group that can participate in specific electronic and steric interactions.
Illustrative Data Table: Hypothetical SAR of N-benzhydryl-2-(phenoxy)acetamide Analogues
| Analogue | Modification | Relative Potency |
| Compound 1 | 2-nitrophenoxy (parent) | 1.0 |
| Compound 2 | 4-nitrophenoxy | 0.5 |
| Compound 3 | 2-chlorophenoxy | 0.8 |
| Compound 4 | Unsubstituted phenoxy | 0.2 |
| Compound 5 | N-benzyl instead of N-benzhydryl | 0.4 |
Note: This table presents hypothetical data to illustrate the principles of SAR analysis. The relative potencies are not based on experimental results for this compound.
Mechanistic Investigations of Specific Biochemical or Cellular Pathway Modulation in vitro
Understanding the mechanism by which this compound modulates biochemical or cellular pathways is essential for elucidating its biological effects. In vitro assays are employed to investigate its impact on specific enzymatic activities, signaling cascades, and cellular processes. Based on the activities of structurally related compounds, this molecule could potentially modulate pathways involved in inflammation, cell proliferation, or neurotransmission.
For example, some acetamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, thereby affecting the prostaglandin synthesis pathway. archivepp.com Others have demonstrated effects on ion channels or G-protein coupled receptors. Mechanistic studies would typically involve cell-based assays to measure changes in second messenger levels (e.g., cAMP, Ca²⁺), reporter gene assays to assess transcription factor activity, and Western blotting to quantify changes in protein expression or phosphorylation status within a specific pathway.
Studies on Interactions with Purified Biological Macromolecules in vitro
To gain a more detailed understanding of its molecular interactions, this compound can be studied with purified biological macromolecules such as proteins and nucleic acids. These in vitro studies can confirm direct binding and characterize the nature of the interaction. Techniques like isothermal titration calorimetry (ITC) can provide thermodynamic parameters of the binding event, including enthalpy and entropy changes. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can offer atomic-level structural details of the compound bound to its target macromolecule.
While there is no specific data on the interaction of this compound with purified macromolecules, studies on compounds with similar structural motifs, such as 2-(2-nitrophenyl)-benzimidazole, have shown interactions with DNA. nih.gov This suggests that the 2-nitrophenyl group might be capable of intercalating or binding to nucleic acid structures, a hypothesis that would require experimental verification for the compound .
Development and Application as Molecular Probes in Biological Research
Due to its potential for specific biological interactions, this compound could be developed into a molecular probe for biological research. A molecular probe is a molecule used to study the properties of other molecules or structures. By modifying the structure of this compound to incorporate a reporter group, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label, it could be used to visualize, quantify, and identify its biological targets in complex biological systems.
For example, a fluorescently labeled version of the compound could be used in fluorescence microscopy to visualize the subcellular localization of its target receptor. A radiolabeled analogue could be used in binding assays to quantify receptor density in different tissues. The development of such probes would be contingent on the parent molecule exhibiting high affinity and specificity for a particular biological target.
Advanced Analytical Methodologies for Research Application of N Benzhydryl 2 2 Nitrophenoxy Acetamide
Development of Chromatographic Techniques for High-Purity Isolation and Analysis (e.g., Chiral HPLC)
The isolation and purification of N-benzhydryl-2-(2-nitrophenoxy)acetamide to a high degree of purity is a critical first step in its research application. Chromatographic techniques are the cornerstone of this process. For related 2-phenoxy-2-phenyl-acetamide derivatives, flash column chromatography is a documented method for purification following synthesis. nih.govresearchgate.net This technique separates compounds based on their polarity, allowing for the efficient removal of reactants and by-products. nih.govresearchgate.net
Given that the structure of this compound contains a stereogenic center at the alpha-carbon, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for this type of separation. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification. While specific chiral separation methods for this compound are not detailed in the available literature, the principles are well-established for similar racemic compounds.
Table 1: Illustrative Chromatographic Purification Parameters for a Related Acetamide (B32628) Derivative
| Parameter | Value/Description | Source |
|---|---|---|
| Technique | Flash Column Chromatography | nih.gov |
| Stationary Phase | Silica Gel | nih.gov |
| Mobile Phase | 20% Ethyl Acetate in light petroleum ether | nih.gov |
| Purpose | Purification of crude product post-synthesis | nih.gov |
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research Studies
In many research scenarios, this compound may be present in complex matrices, such as biological fluids or environmental samples. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such analyses. nih.govijnrd.org The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool. nih.govijnrd.org
LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. ijnrd.org The liquid chromatograph first separates the components of the mixture, after which the mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). A second stage of mass analysis (MS/MS) involves fragmenting a selected parent ion to produce a characteristic spectrum of daughter ions, which provides a high degree of confidence in the compound's identification and quantification, even at very low concentrations. nih.gov This technique is widely used for analyzing multicomponent organic samples, including pharmaceuticals and chemicals in complex environments. ajrconline.org
Table 2: Example LC-MS/MS Parameters for Analysis of Complex Organic Molecules
| Parameter | Setting/Description | Source |
|---|---|---|
| Instrument | UHPLC-MS-MS System | nih.gov |
| Column | Kinetex biphenyl | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Desolvation Gas Flow | 1000 L/h at 500°C | nih.gov |
| Capillary Voltage | 0.90 kV | nih.gov |
Spectroscopic Methods for Quantitative Analysis in Research Formulations (e.g., UV-Vis, Quantitative NMR)
Once purified, it is often necessary to determine the precise concentration of this compound in research formulations. Spectroscopic methods offer reliable means for quantification.
UV-Visible (UV-Vis) Spectroscopy is a straightforward and accessible method for quantitative analysis. The presence of chromophores—specifically the nitro group and the aromatic rings—in the structure of this compound allows it to absorb light in the UV-Vis region. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the amount of the compound in a sample can be accurately determined. researchgate.net Derivative spectroscopy can be employed to enhance resolution and reduce interference from excipients in a formulation. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful, non-destructive technique for determining concentration. It provides both structural information and quantitative data from a single measurement. scielo.br In a qNMR experiment, the integral of a specific resonance signal from the target compound is compared to the integral of a signal from a certified internal standard of known concentration. Since the signal intensity is directly proportional to the number of nuclei, qNMR allows for a highly accurate and precise determination of purity and concentration without the need for a specific calibration curve of the analyte itself.
Specialized Techniques for Tracing and Metabolite Identification in in vitro Biological Systems
Understanding the metabolic fate of this compound is essential for its development in biological research. In vitro models, such as human liver microsomes or cultured hepatocytes, are used to simulate metabolism in a controlled laboratory setting. diva-portal.org
The identification of metabolites involves incubating the parent compound with the biological system and then analyzing the resulting mixture. High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) is the primary technique for this purpose. diva-portal.orgnih.gov The process involves comparing the chromatograms of control samples with incubated samples to find new peaks corresponding to potential metabolites. The high mass accuracy of HRMS allows for the determination of the elemental composition of these new compounds. diva-portal.org
Further structural elucidation is achieved through tandem mass spectrometry (MS/MS). By fragmenting the metabolite ions and analyzing the resulting fragmentation patterns, researchers can deduce the site of metabolic modification (e.g., hydroxylation, N-dealkylation, or glucuronidation). diva-portal.org This workflow enables the creation of a metabolic map for the compound, which is critical for interpreting its activity and potential downstream effects in a biological context. diva-portal.org
Potential Applications and Future Research Directions in Chemical Science
Role as a Versatile Synthetic Intermediate or Building Block in Complex Molecule Synthesis
The N-benzhydryl-2-(2-nitrophenoxy)acetamide molecule possesses several reactive sites that could be exploited for the synthesis of more complex structures. The amide linkage, the benzhydryl group, and the nitrophenoxy moiety each offer opportunities for chemical modification.
Amide Bond Cleavage: The central acetamide (B32628) bond could be hydrolyzed under acidic or basic conditions to yield 2-(2-nitrophenoxy)acetic acid and benzhydrylamine. These products could then serve as starting materials for other synthetic endeavors.
Reduction of the Nitro Group: The nitro group on the phenyl ring is a versatile functional group that can be readily reduced to an amine. This resulting aminophenoxy derivative would open up a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents, or acylation to form new amide derivatives.
Functionalization of the Benzhydryl Group: The benzylic protons of the benzhydryl group could potentially be abstracted to form a carbanion, which could then react with various electrophiles, allowing for the introduction of new functional groups at that position.
The combination of these potential transformations makes this compound a promising, albeit currently unexplored, building block in organic synthesis.
Utility as a Ligand in Coordination Chemistry or Organocatalysis Research
The presence of multiple heteroatoms (nitrogen and oxygen) in this compound suggests its potential to act as a ligand in coordination chemistry. The amide oxygen, the ether oxygen of the phenoxy group, and the oxygen atoms of the nitro group could all potentially coordinate to metal centers.
Furthermore, the chiral environment that could be introduced, for instance by using an enantiomerically pure form of a related precursor, makes analogs of this compound interesting candidates for asymmetric organocatalysis. Asymmetric organocatalysis has become a major pillar of modern synthetic chemistry. The development of new chiral organic molecules that can act as catalysts for enantioselective transformations is an active area of research. While this compound itself is achiral, derivatives with stereogenic centers could be designed and investigated for their catalytic activity in various organic reactions.
Exploration of Optical and Electronic Properties for Materials Science Applications (e.g., chemical sensors)
The 2-nitrophenoxy moiety within the structure is an interesting feature from a materials science perspective. Nitroaromatic compounds are known to be electroactive and can exhibit interesting optical properties.
Electrochemical Sensing: The nitro group can be electrochemically reduced, and the potential at which this occurs can be sensitive to the surrounding chemical environment. This property could be exploited to develop electrochemical sensors. For example, the binding of an analyte to another part of the molecule could induce a change in the electronic properties of the nitro group, leading to a detectable shift in its reduction potential.
Optical Sensing: The electronic transitions within the nitroaromatic system could give rise to colorimetric or fluorescent properties. Changes in the absorption or emission spectra upon interaction with specific analytes could form the basis of an optical sensor. The large, sterically demanding benzhydryl group might influence the solid-state packing and photophysical properties of the molecule.
Future Research Avenues for this compound Analogs in Fundamental Chemical Discovery
The synthesis and study of analogs of this compound could lead to fundamental discoveries in chemistry. By systematically modifying the three main components of the molecule (the benzhydryl group, the acetamide linker, and the nitrophenoxy unit), researchers could probe structure-property relationships.
For instance, replacing the benzhydryl group with other bulky substituents could influence the molecule's conformation and, consequently, its reactivity and physical properties. Modifying the substituents on the nitrophenoxy ring would allow for fine-tuning of its electronic properties, which could be useful in the development of new materials or catalysts. The synthesis of a library of such analogs could provide valuable data for computational modeling and the development of predictive models for molecular properties.
Emerging Research Themes and Unexplored Potentials
Given the nascent state of research on this specific compound, several emerging themes in chemistry could be relevant to its future investigation.
Supramolecular Chemistry: The potential for hydrogen bonding from the amide N-H group and the aromatic rings' capacity for π-π stacking could lead to the formation of interesting supramolecular assemblies. The study of these non-covalent interactions could reveal new self-assembly motifs.
Mechanochemistry: The use of mechanical force to induce chemical reactions is a rapidly growing field. Investigating the solid-state reactivity of this compound under ball-milling conditions could lead to the discovery of novel reaction pathways that are not accessible in solution.
Photocatalysis: The nitroaromatic group can be photochemically active. Exploring the behavior of this compound under irradiation, potentially in the presence of a photocatalyst, could uncover new photochemical transformations and applications.
Q & A
Q. What are the standard synthetic routes for N-benzhydryl-2-(2-nitrophenoxy)acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Substitution reactions : Reacting halobenzene derivatives with nitro-phenolic precursors under alkaline conditions .
- Condensation reactions : Coupling intermediates (e.g., 2-nitrophenoxy acetic acid derivatives) with benzhydryl amines using condensing agents like DCC (dicyclohexylcarbodiimide) .
- Microwave-assisted synthesis : Accelerating reaction kinetics for intermediates such as 1-(2-nitrophenoxy)-2-halobenzene, reducing reaction time compared to conventional heating .
Key factors include solvent selection (e.g., DMF or dichloromethane), temperature control (20–80°C), and catalyst optimization (e.g., triethylamine for deprotonation) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .
- Infrared Spectroscopy (IR) : Identification of functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro-group peaks at ~1520 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols derived from structurally related nitroaromatics include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
- Emergency Procedures : Immediate flushing with water for skin/eye exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Optimization strategies include:
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, reagent stoichiometry) to identify optimal conditions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for nitro-phenoxy intermediates .
- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
Monitoring via TLC and in-situ IR ensures real-time reaction tracking .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound?
- Methodological Answer : Address discrepancies through:
- Cross-Validation : Compare computational (DFT-optimized geometries) with experimental data (X-ray crystallography) to refine force-field parameters .
- Multi-Technique Analysis : Combine NMR chemical shift predictions with experimental spectra to validate electron density models .
- Iterative Refinement : Adjust synthetic routes if computational models suggest steric hindrance or electronic mismatches in intermediates .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : Biological evaluation frameworks include:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays to quantify affinity for receptors like mGluR5 .
- In Vitro Toxicity Screening : Assess cytotoxicity in cell lines (e.g., HEK293) via MTT assays, with dose-response curves for LD₅₀ determination .
Structural analogs (e.g., benzothiazole derivatives) provide reference bioactivity data for hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
